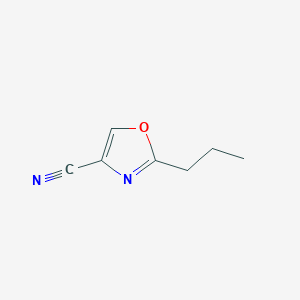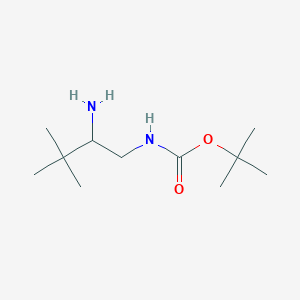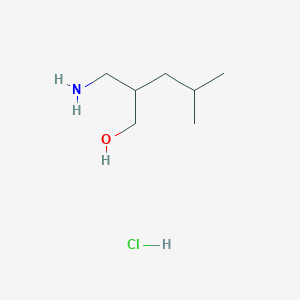
b-Bag Cell Peptide (Aplysia californica)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
b-Bag Cell Peptide (Aplysia californica): is a neuropeptide derived from the bag cell neurons of the marine mollusk Aplysia californica. These neurons are located in clusters at the rostral end of the abdominal ganglion and play a crucial role in controlling reproductive behaviors, particularly egg-laying .
Biochemische Analyse
Biochemical Properties
The b-Bag Cell Peptide is involved in various biochemical reactions within the nervous system of Aplysia californica. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the egg-laying hormone (ELH), which is also synthesized by the bag cell neurons. The b-Bag Cell Peptide modulates the activity of ELH by altering the firing patterns of neurons in the abdominal ganglion . Additionally, the peptide interacts with protein kinase C (PKC) and calmodulin, which are involved in the regulation of ion channels and neurotransmitter release .
Cellular Effects
The b-Bag Cell Peptide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the bag cell neurons, the peptide triggers a prolonged afterdischarge, leading to the release of neuropeptides that initiate egg-laying behavior . This afterdischarge is associated with changes in ion channel activity, particularly calcium and potassium channels, which modulate neuronal excitability . The peptide also affects gene expression by activating transcription factors that regulate the synthesis of neuropeptides and other proteins involved in reproductive behaviors .
Molecular Mechanism
At the molecular level, the b-Bag Cell Peptide exerts its effects through binding interactions with specific receptors and ion channels. The peptide binds to G-protein-coupled receptors (GPCRs) on the surface of bag cell neurons, leading to the activation of intracellular signaling pathways . This activation results in the phosphorylation of ion channels and other proteins by kinases such as PKC and protein kinase A (PKA) . The phosphorylation of these proteins alters their activity, leading to changes in neuronal excitability and neurotransmitter release . Additionally, the peptide modulates gene expression by influencing the activity of transcription factors that regulate the synthesis of neuropeptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the b-Bag Cell Peptide have been observed to change over time. The peptide is relatively stable and can induce prolonged changes in neuronal excitability and behavior . Its activity can be modulated by various factors, including the presence of proteases that degrade the peptide and the availability of cofactors such as calcium and ATP . Long-term effects of the peptide include sustained changes in gene expression and protein synthesis, which contribute to the maintenance of reproductive behaviors .
Dosage Effects in Animal Models
The effects of the b-Bag Cell Peptide vary with different dosages in animal models. At low doses, the peptide induces moderate changes in neuronal excitability and behavior, while higher doses result in more pronounced effects . Excessively high doses can lead to toxic effects, including neuronal damage and disruption of normal cellular functions . Threshold effects have been observed, where a minimum concentration of the peptide is required to elicit a response .
Metabolic Pathways
The b-Bag Cell Peptide is involved in several metabolic pathways within the nervous system of Aplysia californica. It interacts with enzymes such as protein kinases and phosphatases, which regulate the phosphorylation state of ion channels and other proteins . The peptide also affects metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . Additionally, the peptide influences metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
The b-Bag Cell Peptide is transported and distributed within cells and tissues through various mechanisms. It is synthesized in the bag cell neurons and transported to the sites of action via axonal transport . The peptide interacts with transporters and binding proteins that facilitate its movement within the nervous system . Additionally, the peptide can accumulate in specific regions of the nervous system, where it exerts its effects on neuronal excitability and behavior .
Subcellular Localization
The subcellular localization of the b-Bag Cell Peptide is crucial for its activity and function. The peptide is primarily localized in the secretory vesicles of bag cell neurons, where it is stored until release . Upon stimulation, the peptide is released into the extracellular space and binds to receptors on the surface of target neurons . The localization of the peptide is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Vorbereitungsmethoden
The preparation of b-Bag Cell Peptide involves the synthesis of an egg-laying hormone precursor protein, which is then processed to yield multiple bioactive peptides, including b-Bag Cell Peptide . The synthetic route typically involves solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. Reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the application of coupling reagents to facilitate peptide bond formation .
Analyse Chemischer Reaktionen
b-Bag Cell Peptide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reverse oxidation effects and restore the peptide’s original state.
Substitution: This reaction can introduce new functional groups into the peptide, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
b-Bag Cell Peptide has several scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: It helps in understanding the role of neuropeptides in controlling reproductive behaviors in marine mollusks.
Medicine: Research on b-Bag Cell Peptide contributes to the development of peptide-based therapeutics.
Industry: It is used in the production of synthetic peptides for various applications .
Wirkmechanismus
The mechanism of action of b-Bag Cell Peptide involves its interaction with specific receptors on target cells, leading to the activation of intracellular signaling pathways. These pathways ultimately result in the modulation of cellular functions, such as the induction of egg-laying behavior in Aplysia californica .
Vergleich Mit ähnlichen Verbindungen
b-Bag Cell Peptide is similar to other neuropeptides derived from the egg-laying hormone precursor protein, such as acidic peptide and other bag cell peptides. it is unique in its specific role in controlling reproductive behaviors in Aplysia californica .
Similar compounds include:
- Acidic Peptide
- Egg-Laying Hormone
- Small Cardioactive Peptide
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53N13O6/c1-19(2)14-24(44-27(47)22(34)10-6-12-40-32(35)36)29(49)43-23(11-7-13-41-33(37)38)28(48)45-25(15-20-8-4-3-5-9-20)30(50)46-26(31(51)52)16-21-17-39-18-42-21/h3-5,8-9,17-19,22-26H,6-7,10-16,34H2,1-2H3,(H,39,42)(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)(H4,35,36,40)(H4,37,38,41)/t22-,23-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZISNJIGFPHS-LROMGURASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53N13O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)



![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)









